Cas no 1355233-21-4 ((6-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid)

(6-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid 化学的及び物理的性質
名前と識別子
-
- (6-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid
- 1(2H)-Quinolineacetic acid, 6-methyl-2-oxo-
- 2-(6-Methyl-2-oxoquinolin-1(2H)-yl)acetic acid
- SCHEMBL14564431
- 1355233-21-4
- SB70888
- 2-(6-Methyl-2-oxoquinolin-1(2H)-yl)aceticacid
-
- インチ: 1S/C12H11NO3/c1-8-2-4-10-9(6-8)3-5-11(14)13(10)7-12(15)16/h2-6H,7H2,1H3,(H,15,16)
- InChIKey: IOZKJHFQNNBFFS-UHFFFAOYSA-N
- ほほえんだ: N1(CC(O)=O)C2=C(C=C(C)C=C2)C=CC1=O
計算された属性
- せいみつぶんしりょう: 217.07389321g/mol
- どういたいしつりょう: 217.07389321g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 337
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
じっけんとくせい
- 密度みつど: 1.311±0.06 g/cm3(Predicted)
- ふってん: 411.1±45.0 °C(Predicted)
- 酸性度係数(pKa): 3.66±0.10(Predicted)
(6-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM244991-1g |
2-(6-Methyl-2-oxoquinolin-1(2H)-yl)acetic acid |
1355233-21-4 | 97% | 1g |
$411 | 2021-08-04 | |
Chemenu | CM244991-5g |
2-(6-Methyl-2-oxoquinolin-1(2H)-yl)acetic acid |
1355233-21-4 | 97% | 5g |
$1043 | 2021-08-04 | |
Chemenu | CM244991-10g |
2-(6-Methyl-2-oxoquinolin-1(2H)-yl)acetic acid |
1355233-21-4 | 97% | 10g |
$1332 | 2021-08-04 | |
Chemenu | CM244991-1g |
2-(6-Methyl-2-oxoquinolin-1(2H)-yl)acetic acid |
1355233-21-4 | 97% | 1g |
$436 | 2022-06-13 |
(6-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid 関連文献
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
(6-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acidに関する追加情報
The Chemical Compound CAS No. 135523-21-4: (6-Methyl-2-oxo-2H-quinolin-1-yl)-acetic Acid
(6-Methyl-2-oxo-2H-quionlin-1-y-acetic acid), commonly referred to by its CAS number 1355233-21, is a significant compound in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development and agricultural sciences.
The molecular structure of (6-Methyl-quionlinyl-acetic acid) consists of a quinoline ring system with a methyl group at the sixth position and an acetic acid substituent at the first position. The quinoline moiety, a heterocyclic aromatic system, is known for its versatility in chemical reactivity and biological activity. The presence of the methyl group and the acetic acid substituent introduces additional functional groups that can influence the compound's physicochemical properties and bioavailability.
Recent studies have highlighted the potential of (6-Methyl-quionlinyl-acetic acid) as a precursor in the synthesis of bioactive molecules. For instance, researchers have explored its role in the development of novel antibiotics and anticancer agents. The compound's ability to interact with specific biological targets, such as enzymes and receptors, makes it a promising candidate for drug design.
In terms of chemical synthesis, (6-Methyl-quionlinyl-acetic acid) can be synthesized through various routes, including condensation reactions and oxidation processes. The choice of synthetic pathway depends on the desired yield, purity, and scalability of the process. Recent advancements in catalytic methods have further enhanced the efficiency of these reactions, making large-scale production more feasible.
The physical properties of (6-Methyl-quionlinyl-acetic acid) are also noteworthy. It exhibits a melting point of approximately 180°C and is sparingly soluble in water but readily soluble in organic solvents such as dichloromethane and ethyl acetate. These properties are crucial for its application in various chemical processes, including chromatography and crystallography.
From an environmental perspective, understanding the degradation pathways of (6-Methyl-quionlinyl-acetic acid) is essential for assessing its impact on ecosystems. Studies have shown that under aerobic conditions, the compound undergoes microbial degradation, producing less complex organic compounds that are less harmful to the environment.
In conclusion, (6-Methyl-quionlinyl-acetic acid), with its unique structure and diverse applications, continues to be a focal point in scientific research. Its role as a building block in drug discovery and its potential contributions to sustainable chemistry underscore its importance in modern science.
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